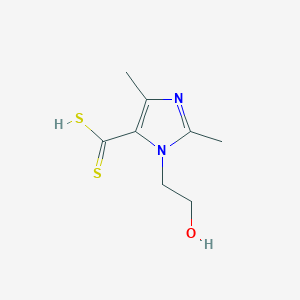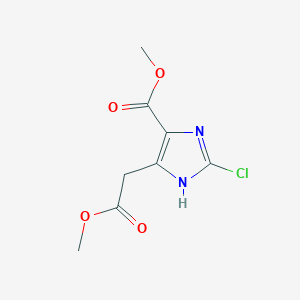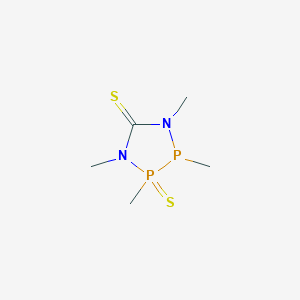
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is a chemical compound known for its unique structure and properties It is a member of the diazadiphospholidine family, which contains both nitrogen and phosphorus atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione typically involves the reaction of tetramethylphosphorodithioic diamide with suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties, such as flame retardants and stabilizers.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. The presence of both nitrogen and phosphorus atoms in the ring structure allows for unique coordination chemistry and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dioxide
- 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2-thione
Uniqueness
1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is unique due to its specific arrangement of atoms and the presence of two sulfur atoms in the ring structure. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
91043-86-6 |
|---|---|
Fórmula molecular |
C5H12N2P2S2 |
Peso molecular |
226.2 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethyl-2-sulfanylidene-1,4,2λ5,3-diazadiphospholidine-5-thione |
InChI |
InChI=1S/C5H12N2P2S2/c1-6-5(10)7(2)9(4,11)8(6)3/h1-4H3 |
Clave InChI |
ASFDGBYQAYRLKQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)N(P(=S)(P1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
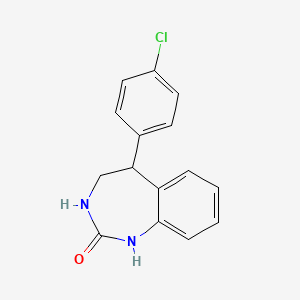

![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
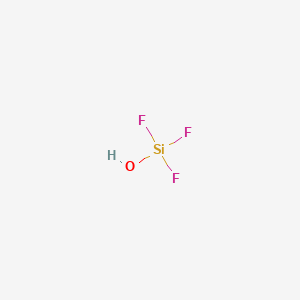
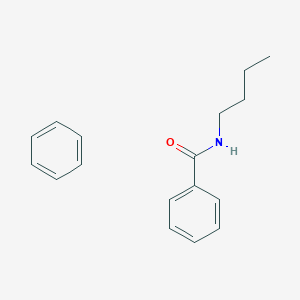
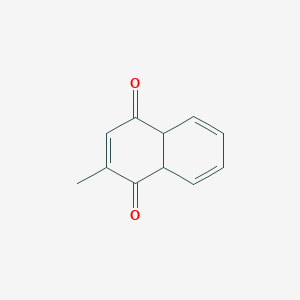
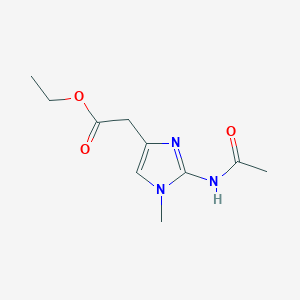
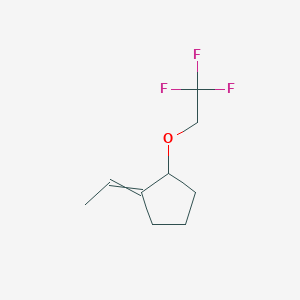
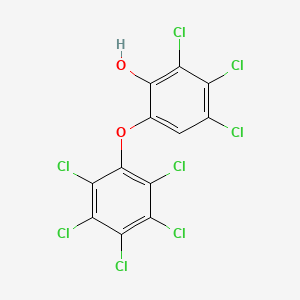
![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
